molecular formula C8H9NO2 B1419532 6-Ethoxypyridine-2-carbaldehyde CAS No. 85259-47-8

6-Ethoxypyridine-2-carbaldehyde

Cat. No. B1419532
Key on ui cas rn: 85259-47-8
M. Wt: 151.16 g/mol
InChI Key: WRWZDKXPVBFYLO-UHFFFAOYSA-N
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Patent
US08859568B2

Procedure details

DMSO (0.50 mL, 6.4 mmol) in CH2Cl2 (10 mL) was added dropwise to a solution of oxalyl chloride (2M in CH2Cl2, 3.1 mL, 6.1 mmol) in CH2Cl2 (20 mL) at −60° C. The resulting mixture was stirred at −60° C. for 10 minutes. (6-Ethoxy-pyridin-2-yl)-methanol (0.85 g, 5.6 mmol) in CH2Cl2 (5 mL) and DMSO (4 mL) was added dropwise. The mixture was stirred at −60° C. for 3 h, and was then allowed to warm to −20° C. and Et3N (6 mL) was added. The resulting solution was stirred at ambient temperature for 40 minutes. Water was added and the mixture was extracted with CH2Cl2. The organic phase was washed with brine, dried (Na2SO4), and concentrated. Diethyl ether was added to the residue and insoluble material was removed by filtration. The filtrate was concentrated to yield the title compound (0.60 g) in 70% yield as a solid. This crude product was used in the next step without further purification.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH2:7]([O:9][C:10]1[N:15]=[C:14]([CH2:16][OH:17])[CH:13]=[CH:12][CH:11]=1)[CH3:8].CCN(CC)CC.O>C(Cl)Cl.CS(C)=O>[CH2:7]([O:9][C:10]1[N:15]=[C:14]([CH:16]=[O:17])[CH:13]=[CH:12][CH:11]=1)[CH3:8]

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
C(C)OC1=CC=CC(=N1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −60° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −60° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C.
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at ambient temperature for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue and insoluble material
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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